

Application Notes & Protocols: Assessing Rust Protection in Lubricants via Humidity Cabinet Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lubrizol 859*

Cat. No.: *B1174989*

[Get Quote](#)

Audience: Researchers, scientists, and professionals involved in the development and evaluation of lubricants and rust-preventive compounds.

Introduction

The prevention of rust and corrosion is a critical function of many lubricating oils and metal preservatives, especially in environments with high humidity.^{[1][2]} The humidity cabinet test is an accelerated laboratory method designed to evaluate the rust-preventive properties of these products under controlled, high-humidity conditions.^{[3][4][5]} This application note provides a detailed overview of the standardized methodology, primarily based on the ASTM D1748 standard, for assessing the efficacy of lubricants in preventing rust on steel surfaces.^{[3][6][7]}

Rust formation is an electrochemical process that begins with the oxidation of iron in the presence of oxygen and water.^[1] Lubricants with rust-inhibiting properties contain additives, such as amine succinates and alkaline earth sulfonates, that form a protective film on the metal surface.^[1] This barrier prevents direct contact between the metal and corrosive elements like moisture.^[1] The humidity cabinet test provides a reliable and reproducible means to compare the relative performance of different lubricant formulations in this regard.^{[3][5]}

Principle of the Test

The core principle of the humidity cabinet test is to expose specially prepared steel panels coated with a test lubricant to a controlled, high-humidity, and elevated temperature environment for a specified duration.[3] The performance of the lubricant is then evaluated by visually inspecting the steel panels for the presence and extent of rust formation.[3][7] This accelerated test simulates the conditions that lubricated metal parts might experience during storage, transport, or in operational environments where condensation is a factor.[8]

Experimental Protocol: ASTM D1748

This protocol outlines the key steps for conducting a humidity cabinet test in accordance with the ASTM D1748 standard.

3.1. Apparatus

- **Humidity Cabinet:** A chamber capable of maintaining a temperature of 48.9°C (120°F) and high humidity (typically near 100% relative humidity).[3] The cabinet should be equipped with a rotating stage for suspending the test panels, ensuring uniform exposure.[3]
- **Test Panels:** Standard steel panels with dimensions of 51.0 by 102.0 by 3.2 mm.[3]
- **Polishing and Grinding Equipment:** Necessary for preparing the surface of the test panels to a specified finish.
- **Dipping Apparatus:** A mechanism for controlled immersion and withdrawal of the test panels into the lubricant sample.
- **Desiccator:** For storing prepared panels in a low-humidity environment.[6]

3.2. Reagents and Materials

- **Test Lubricant:** The lubricant sample to be evaluated. A minimum of 500 ml is typically required.[7]
- **Cleaning Solvents:** Such as precipitation naphtha, to ensure the test panels are free of contaminants before lubricant application.
- **Abrasive Materials:** Including silica sand or aluminum oxide cloth for panel preparation.[6][7]

3.3. Panel Preparation

- Surface Finishing: Prepare the steel test panels to the prescribed surface finish, which can be either sandblasted or polished with aluminum oxide cloth.[6][7]
- Cleaning: Thoroughly clean the prepared panels with a suitable solvent to remove any residues.[6] Avoid touching the panels with bare hands after this step.[6]
- Storage: Store the cleaned panels in a desiccator until they are ready to be coated with the test lubricant.[6]

3.4. Procedure

- Lubricant Application: Dip the prepared steel panels into the test lubricant. The immersion and withdrawal rates should be controlled to ensure a uniform coating.
- Draining: Allow the coated panels to drain for a specified period, typically ranging from 2 to 24 hours, in a controlled environment.[7]
- Exposure: Suspend the drained panels in the humidity cabinet, which has been pre-conditioned to 48.9°C (120°F).[3]
- Test Duration: The test is run for a specified number of hours, as required by the product specification or research objective.[3] Common durations can range from 100 hours to over 1000 hours.[7]
- Inspection: Periodically, and at the conclusion of the test, remove the panels from the cabinet for examination.[3]

3.5. Interpretation of Results The evaluation of the test panels is typically done visually. According to the ASTM D1748 standard, the results are often categorized as a "pass" or "fail" based on the following criteria[3][7]:

- Pass: The test surface has no more than three rust dots, with none being larger than 1 mm in diameter.[3][7]

- Fail: The test surface has one or more rust dots larger than 1 mm in diameter, or four or more rust dots of any size.[3][7]

For more detailed analysis, a quantitative assessment of the percentage of the surface area covered by rust can be performed.

Data Presentation

Quantitative data from humidity cabinet tests should be summarized in a clear and structured format to facilitate comparison between different lubricant samples.

Table 1: Rust Protection Performance of Various Lubricant Formulations

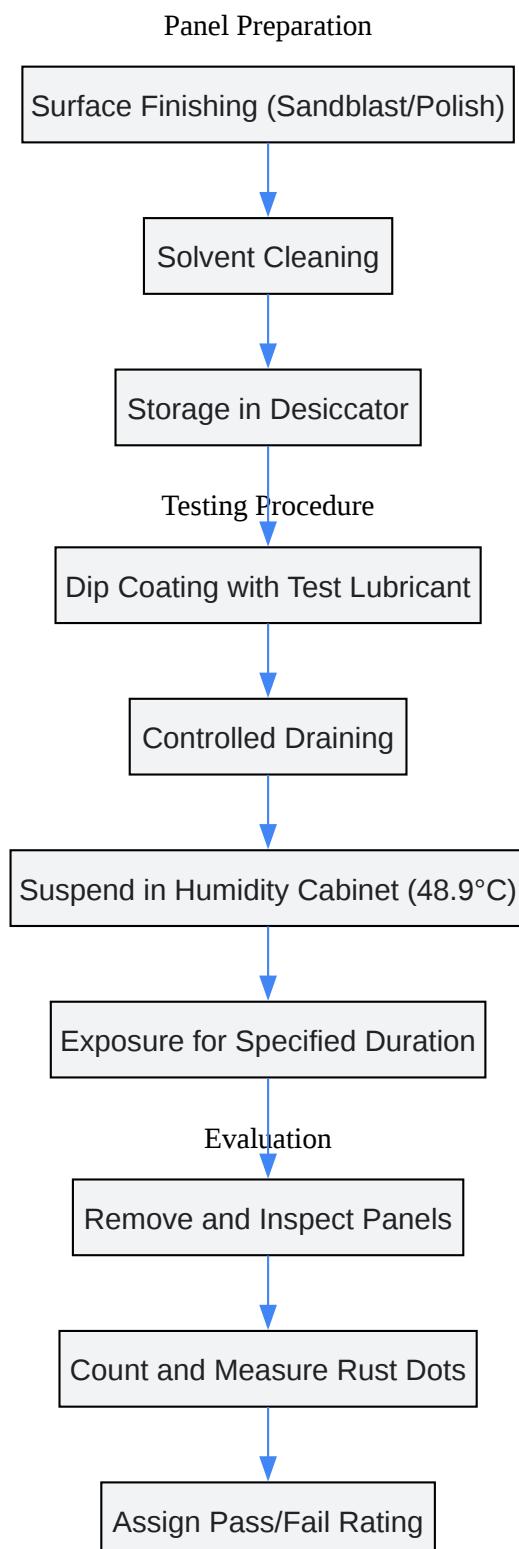

Lubricant ID	Test Duration (hours)	Number of Rust Dots (Panel 1/Panel 2)	Largest Rust Dot Diameter (mm) (Panel 1/Panel 2)	Pass/Fail
Lubricant A	100	1 / 2	< 1 / < 1	Pass
Lubricant B	100	5 / 7	< 1 / 1.5	Fail
Control (No Lubricant)	24	> 20 / > 20	> 3 / > 3	Fail
Lubricant C	500	3 / 2	< 1 / < 1	Pass
Lubricant D	500	8 / 10	1.2 / 1.8	Fail

Table 2: Time to Failure for Different Lubricant Additives

Additive Type	Concentration (%)	Average Time to Failure (hours)	Standard Deviation
Amine Succinate	0.5	350	25
Amine Succinate	1.0	600	30
Alkaline Earth Sulfonate	0.5	400	20
Alkaline Earth Sulfonate	1.0	750	35
No Additive	0	50	10

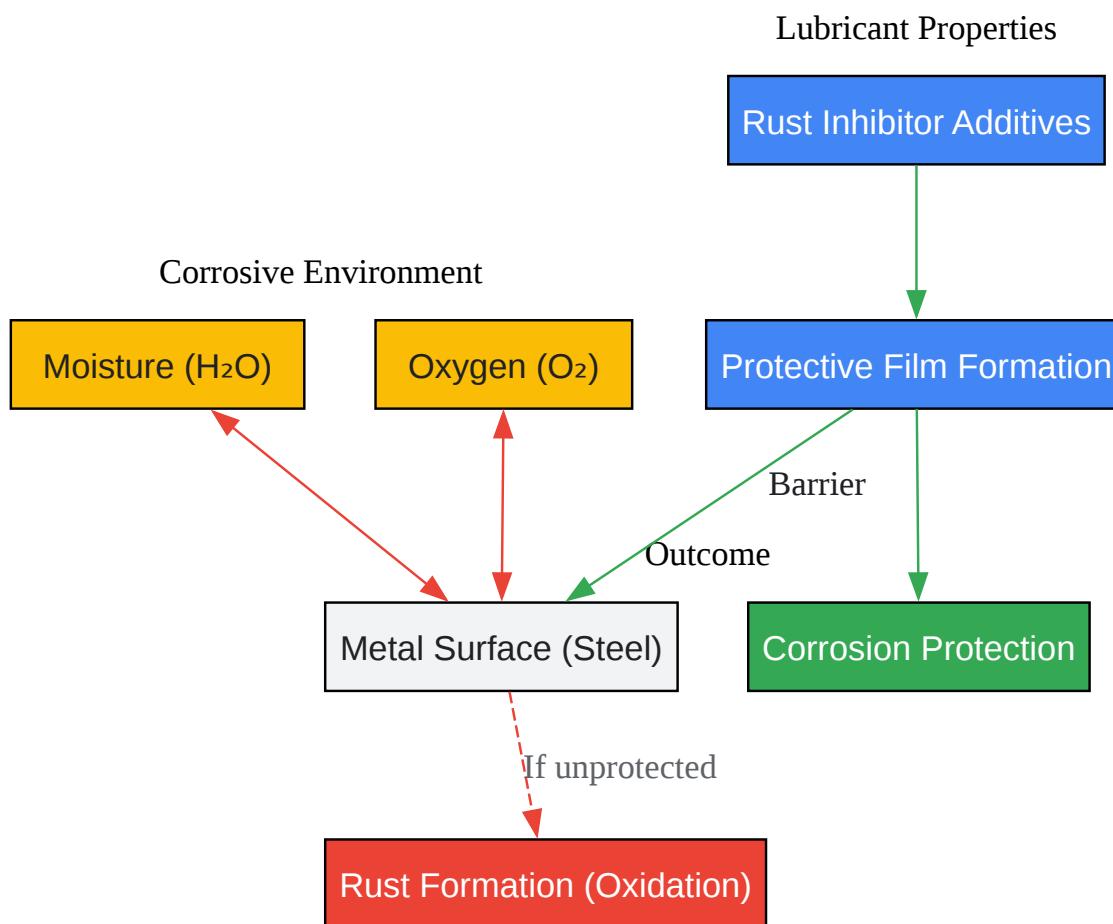

Visualizations

Diagram 1: Experimental Workflow for Humidity Cabinet Test (ASTM D1748)

Workflow for ASTM D1748 Humidity Cabinet Test.

Diagram 2: Logical Relationship of Rust Inhibition by Lubricants

[Click to download full resolution via product page](#)

Mechanism of lubricant-based rust protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibiting Rust and Corrosion to Prevent Machine Failures | Machinery Lubrication [machinerylubrication.com]
- 2. maconresearch.com [maconresearch.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. intertekinform.com [intertekinform.com]
- 5. store.astm.org [store.astm.org]
- 6. scribd.com [scribd.com]
- 7. petrolube.com [petrolube.com]
- 8. ulprospector.com [ulprospector.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Assessing Rust Protection in Lubricants via Humidity Cabinet Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174989#humidity-cabinet-test-for-assessing-rust-protection-in-lubricants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com